![molecular formula C15H14Cl2N2O3S B6047185 N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6047185.png)
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It was first synthesized in the 1990s by pharmaceutical company Merck & Co. and has been extensively studied for its potential applications in various fields including scientific research.
Mechanism of Action
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone from the pituitary gland. It does this by binding to and activating the ghrelin receptor, which is found in high concentrations in the pituitary gland. Activation of the ghrelin receptor leads to an increase in the release of growth hormone.
Biochemical and Physiological Effects:
The increase in growth hormone levels caused by N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. These include increased muscle mass, improved bone density, and increased fat metabolism. It has also been shown to improve sleep quality and cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to administer and has a good safety profile. However, one limitation is that its effects on growth hormone levels can be variable, making it difficult to achieve consistent results.
Future Directions
There are many potential future directions for research on N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential applications in the treatment of age-related conditions such as muscle wasting and osteoporosis. Another area of interest is its potential use as a cognitive enhancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term side effects.
Synthesis Methods
The synthesis of N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 4-chloro-3-nitrobenzenamine with 3-chloro-4-fluorobenzaldehyde to form the intermediate compound 3-chloro-4-fluoro-N-(4-chloro-3-nitrophenyl)benzamide. This intermediate is then reacted with methylsulfonyl chloride and glycine to form N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(3-chlorophenyl)-N~1~-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to increase growth hormone levels and insulin-like growth factor 1 (IGF-1) levels in both animals and humans. This makes it a potential candidate for research in the fields of aging, muscle wasting, and bone density.
properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-23(21,22)19(14-4-2-3-12(17)9-14)10-15(20)18-13-7-5-11(16)6-8-13/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCJOKUXWNOSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-chlorophenyl)-N-(4-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.